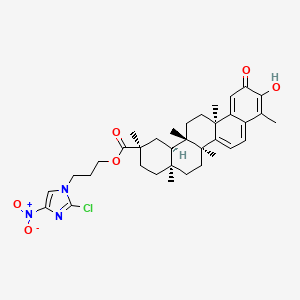

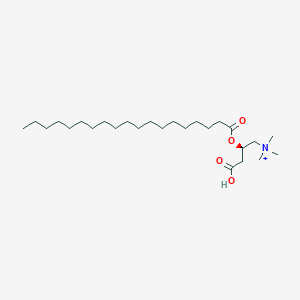

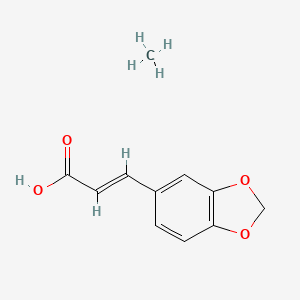

![molecular formula C26H22N4O B10830776 (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur IDH1 2 est un inhibiteur de petite molécule ciblant la forme mutante de l’isocitrate déshydrogénase 1 (IDH1). IDH1 est une enzyme métabolique clé qui catalyse la conversion de l’isocitrate en alpha-cétoglutarate. Des mutations d’IDH1 ont été observées dans plusieurs tumeurs, notamment le gliome, la leucémie myéloïde aiguë et le chondrosarcome. Ces mutations conduisent à l’accumulation de 2-hydroxyglutarate, ce qui provoque une dysrégulation épigénétique et altère la différenciation cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’inhibiteur IDH1 2 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et des réactions de couplage finales. La voie de synthèse commence souvent avec des matières premières disponibles dans le commerce, qui subissent diverses transformations chimiques telles que l’alkylation, l’acylation et la cyclisation. Les conditions réactionnelles peuvent inclure l’utilisation de solvants organiques, de catalyseurs et de paramètres spécifiques de température et de pression pour optimiser le rendement et la pureté .

Méthodes de production industrielle

La production industrielle de l’inhibiteur IDH1 2 implique le passage de la synthèse en laboratoire à une échelle plus importante. Cela nécessite l’optimisation des conditions réactionnelles, des procédés de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la sécurité. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur IDH1 2 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels de la molécule en leurs formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures, des solvants et des catalyseurs contrôlés .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de l’inhibiteur IDH1 2 .

Applications de la recherche scientifique

L’inhibiteur IDH1 2 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies biochimiques impliquant IDH1 et son rôle dans le métabolisme cellulaire.

Biologie : Employé dans la recherche pour comprendre les effets des mutations d’IDH1 sur les processus cellulaires et l’expression des gènes.

Médecine : En cours d’investigation comme agent thérapeutique potentiel pour le traitement des cancers porteurs de mutations d’IDH1, tels que le gliome et la leucémie myéloïde aiguë.

Industrie : Utilisé dans le développement de tests de diagnostic et de plateformes de criblage pour identifier les mutations d’IDH1

Applications De Recherche Scientifique

IDH1 Inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the biochemical pathways involving IDH1 and its role in cellular metabolism.

Biology: Employed in research to understand the effects of IDH1 mutations on cellular processes and gene expression.

Medicine: Investigated as a potential therapeutic agent for treating cancers with IDH1 mutations, such as glioma and acute myeloid leukemia.

Industry: Utilized in the development of diagnostic assays and screening platforms for identifying IDH1 mutations

Mécanisme D'action

L’inhibiteur IDH1 2 exerce ses effets en se liant sélectivement à la forme mutante d’IDH1, inhibant ainsi son activité enzymatique. Cette inhibition empêche la conversion de l’alpha-cétoglutarate en 2-hydroxyglutarate, réduisant l’accumulation de cet oncométabolite. Les cibles moléculaires et les voies impliquées comprennent l’enzyme IDH1 elle-même et les voies de signalisation en aval affectées par les niveaux de 2-hydroxyglutarate .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à l’inhibiteur IDH1 2 comprennent :

Ivosidenib : Un inhibiteur sélectif des mutants d’IDH1 approuvé pour le traitement de la leucémie myéloïde aiguë mutée d’IDH1.

Enasidenib : Un inhibiteur des mutants d’IDH2 utilisé pour le traitement des cancers mutés d’IDH2

Unicité

L’inhibiteur IDH1 2 est unique en son genre en ciblant spécifiquement la forme mutante d’IDH1, offrant des avantages thérapeutiques potentiels pour les cancers porteurs de cette mutation. Sa sélectivité et sa puissance en font un outil précieux pour la recherche et les applications cliniques potentielles .

Propriétés

Formule moléculaire |

C26H22N4O |

|---|---|

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile |

InChI |

InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1 |

Clé InChI |

BCWIIGSNDGENBB-VAQYAFAPSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |

SMILES canonique |

CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)

![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)

![[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B10830799.png)